
2-bromo-N-(2-methylphenyl)propanamide
Overview
Description
2-Bromo-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO It is a brominated amide derivative of propanamide, where the bromine atom is attached to the second carbon of the propanamide chain, and the amide nitrogen is bonded to a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-methylphenyl)propanamide typically involves the bromination of N-(2-methylphenyl)propanamide. One common method is to react N-(2-methylphenyl)propanamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group on the phenyl ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: Formation of N-(2-methylphenyl)propanamide derivatives.
Reduction: Formation of 2-amino-N-(2-methylphenyl)propanamide.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-N-(2-methylphenyl)propanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
2-Bromo-N-(2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Bromo-N-(2-methylphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-Bromo-N-(2-methylphenyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness: 2-Bromo-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The propanamide backbone provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Biological Activity
2-Bromo-N-(2-methylphenyl)propanamide is an organic compound that has garnered attention for its potential biological activity. This compound features a bromine atom attached to a propanamide structure, along with a 2-methylphenyl group, which may influence its interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C11H14BrN
- Molecular Weight : 244.14 g/mol
- Structure : The compound consists of a bromine atom at the second position of the propanamide structure, contributing to its unique reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of 2-methyl-N-(2-methylphenyl)propanamide using bromine or a brominating agent like N-bromosuccinimide in anhydrous dichloromethane. The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the process.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various bromo-substituted compounds display activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some related compounds range from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Escherichia coli .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes, although specific pathways and mechanisms remain to be fully elucidated. The presence of the bromine atom and the methylphenyl group could enhance binding affinity to various biological targets, including enzymes involved in metabolic processes.
Case Studies
- Antimicrobial Efficacy : A study on similar compounds demonstrated that derivatives with halogen substitutions showed enhanced activity against Staphylococcus aureus and Candida albicans. The structural features, including electron-withdrawing groups like bromine, were correlated with increased antimicrobial potency .
- Enzyme Interaction Studies : Another investigation focused on the binding interactions of bromo-substituted amides with specific enzymes, highlighting that modifications in the side chains significantly affected their inhibitory effects. This suggests that this compound could similarly interact with key biological enzymes.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Nucleophilic Substitution : The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating further chemical transformations.
- Hydrogen Bonding : Intramolecular hydrogen bonding may stabilize certain conformations of the molecule, enhancing its interaction with biological targets .
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C11H14BrN | Contains a bromine atom and a methyl group on the phenyl ring |
4-Bromo-2-fluorophenol | C6H4BrF | Simpler structure; different reactivity |
4-Bromo-N-(2-methylphenyl)benzamide | C12H12BrN | Benzamide structure; distinct biological properties |
The uniqueness of this compound lies in its combination of both bromine and a methyl group on the phenyl ring, which may confer distinct chemical properties and biological activities not found in many similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-N-(2-methylphenyl)propanamide, and how can reaction conditions be optimized to minimize byproducts?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromination of propanamide derivatives using reagents like PBr₃ or HBr in the presence of a catalyst can introduce the bromine atom. Reaction optimization involves controlling temperature (e.g., 0–5°C to suppress side reactions) and using aprotic solvents (e.g., THF or DCM) to enhance regioselectivity. Flow chemistry techniques can minimize byproduct formation, as demonstrated in ketene synthesis studies .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the bromine atom (δ ~3.5–4.0 ppm for CH₂Br) and the methylphenyl group (δ ~2.3 ppm for CH₃).
- FT-IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Use personal protective equipment (PPE) to avoid skin/eye contact. Store in dry, airtight containers away from heat sources. In case of inhalation, move to fresh air and seek medical attention. Dispose of waste via approved hazardous material protocols .
Advanced Research Questions
Q. What strategies are effective in resolving data contradictions when determining the crystal structure of this compound using X-ray diffraction?
- For twinned or low-resolution data, employ high redundancy data collection and iterative refinement in SHELXL. Use the WinGX suite for data integration and OLEX2 for visualization. If disorder is present (e.g., bromine positional ambiguity), apply constraints or split-site refinement .
Q. How does the presence of the bromine atom influence the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- The bromine atom acts as a leaving group, facilitating SN₂ reactions. Steric hindrance from the ortho-methylphenyl group directs nucleophilic attack to the less hindered carbon. Computational studies (DFT) can predict transition states, while SC-XRD data validate steric effects .
Q. What are the best practices for ensuring the purity of this compound in synthetic chemistry research, and how can impurities be characterized?
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted precursors.
- Impurity Analysis :
- HPLC-MS : Identifies byproducts like de-brominated analogs or dimerization products.
- ¹H NMR : Detects residual solvents or unreacted starting materials (e.g., toluidine derivatives) .
Q. How can the biological activity of this compound be evaluated, and what structural analogs show promise in enzyme inhibition studies?
- Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based assays. Compare with analogs like 3,3,3-trifluoro-N-(2-methylphenyl)-2-(trifluoromethyl)propanamide, which exhibit enhanced binding due to electronegative substituents .
Q. Methodological Notes
- Crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are industry standards for small-molecule structures .
- Spectral Analysis : Reference databases like PubChem or ECHA provide benchmark NMR/IR data for validation .
- Safety Compliance : Follow GHS guidelines for labeling and handling hazardous reagents .
Properties
IUPAC Name |
2-bromo-N-(2-methylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIZTZZUXVCLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941095 | |
Record name | 2-Bromo-N-(2-methylphenyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19397-79-6 | |
Record name | 2-Bromo-N-(2-methylphenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19397-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(o-tolyl)propionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019397796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-(2-methylphenyl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N-(o-tolyl)propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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